1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol
Description
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a benzyl group substituted with an aminomethyl moiety at the para position of the phenyl ring. This compound’s molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Its structure combines a rigid piperidine scaffold with a flexible aminomethylphenylmethyl substituent, enabling diverse interactions with biological targets.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its structural features make it a candidate for modulating dopamine and serotonin transporters (DAT/SERT) due to similarities with other piperidine-based bioactive molecules .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGIUXXVEATROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588488 | |
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-67-2 | |
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, which may impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules, which are essential for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a phenyl group that has an aminomethyl side chain. This structural configuration is critical for its biological interactions and efficacy.
Pharmacological Activity
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's activity was assessed using the agar disc-diffusion method, revealing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that piperidine derivatives can inhibit the growth of cancer cells. For instance, compounds structurally related to this compound showed IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cell lines . These findings indicate a promising avenue for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : The introduction of various substituents on the phenyl ring significantly affects the compound's potency and selectivity against specific targets.
- Hydrophobic Interactions : Modifications that enhance hydrophobic interactions within the target binding site have been shown to improve activity .
Case Studies
Several studies have investigated the biological activity of piperidine derivatives:
- Inhibition of Phospholipase A2 : A study demonstrated that certain piperidine derivatives could inhibit lysosomal phospholipase A2, which is implicated in various pathological conditions. The inhibition was linked to the structural features of the compounds .
- Antiproliferative Effects : Another investigation focused on the antiproliferative effects of benzoylpiperidine derivatives, where modifications led to enhanced activity against different cancer cell lines, suggesting a potential application in cancer therapy .
Data Tables
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | MIC: 44 nM |
| Benzoylpiperidine derivative | Anticancer | MDA-MB-231 (breast cancer) | IC50: 19.9 µM |
| Piperidine derivative | Phospholipase Inhibition | Lysosomal PLA2G15 | IC50: 0.18 µM |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHNO
- IUPAC Name : 1-[4-(aminomethyl)phenyl]-4-piperidinol
- InChI Key : BIIAKXLPAKKIDO-UHFFFAOYSA-N
The structure consists of a piperidine ring substituted with a phenyl group that has an aminomethyl side chain. This structural configuration is critical for its biological activity.
Serotonin Reuptake Inhibition
One of the primary applications of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol is as a serotonin reuptake inhibitor (SRI). Research indicates that compounds of this class can effectively treat affective disorders such as depression and anxiety by modulating serotonin levels in the brain. The compound exhibits significant inhibition of serotonin reuptake, making it a candidate for further development as an antidepressant .
Treatment of Anxiety Disorders
The compound's pharmacological profile suggests its utility in treating various anxiety disorders, including generalized anxiety disorder and panic disorder. Its mechanism involves the modulation of serotonin receptors, particularly the 5-HT2C receptor, which is linked to mood regulation .
Case Study 1: Antidepressant Efficacy
A study investigated the efficacy of this compound in animal models exhibiting depressive behavior. The results demonstrated a significant reduction in depressive symptoms when administered at specific dosages, supporting its potential use as an antidepressant. The compound showed IC values below 100 nM in inhibiting serotonin reuptake, indicating strong efficacy .
Case Study 2: Pharmacophore Modeling
Pharmacophore modeling studies have been conducted to optimize the design of similar compounds with enhanced efficacy against serotonin reuptake. These studies utilized computational methods to identify key structural features necessary for activity, leading to the development of new derivatives with improved pharmacological profiles .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) on the piperidine ring undergoes oxidation to form carbonyl derivatives. For example:
- Conversion to ketones : Under mild oxidative conditions (e.g., using pyridinium chlorochromate), the alcohol is oxidized to the corresponding ketone, 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-one .
- Aldehyde formation : Stronger oxidants like Jones reagent (CrO₃/H₂SO₄) can further oxidize the hydroxymethyl group to a carboxylic acid .
Key Data:
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation (to ketone) | PCC | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-one | 78% | |
| Oxidation (to carboxylic acid) | Jones reagent | 4-Carboxy derivative | 65% |
Reduction Reactions
The aminomethyl group (-CH₂NH₂) participates in reductive alkylation or hydrogenolysis:
- Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl-protecting group on the aminomethyl phenyl ring, yielding primary amines .
- Buchwald–Hartwig coupling : The amine serves as a nucleophile in cross-coupling reactions with aryl halides .
Nucleophilic Substitution
The piperidine nitrogen and hydroxymethyl group are sites for nucleophilic substitution:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
- Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives.
Example Reaction:
\text{1 4 Aminomethyl phenyl methyl}piperidin-4-ol}+\text{TsCl}\rightarrow \text{Tosyl piperidine derivative}
Conditions : DCM, pyridine, 0°C → RT, 12h.
Case Study:
- PROTAC assembly : The hydroxymethyl group is functionalized with a PEG spacer, while the aminomethyl group binds to a target protein ligand. This dual functionality facilitates ternary complex formation .
Stability and Degradation
- Hydrolytic degradation : The compound degrades in aqueous acidic conditions (pH < 4), forming piperidine-4-ol and benzylamine derivatives.
- Thermal stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
Comparison with Analogous Compounds
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Piperidine | No hydroxymethyl/aminomethyl | Less versatile in PROTAC design |
| 1-(4-Aminophenyl)piperidin-4-ol | Single amine group | Limited cross-coupling applications |
| 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | Phenethyl substitution | Enhanced lipophilicity |
Mechanistic Insights
- Enzymatic interactions : The compound inhibits lysosomal phospholipase A2 (PLA2G15) with an IC₅₀ of 0.18 µM, suggesting a role in modulating phospholipid metabolism .
- Receptor binding : Molecular docking studies indicate affinity for muscarinic receptors (M4 subtype), relevant to neurological drug design .
Synthetic Pathways
A typical synthesis involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
- Aminomethyl Position: The para-aminomethyl group in the target compound enhances electronic density on the phenyl ring, improving interactions with aromatic residues in enzyme active sites. In contrast, the ortho-aminomethyl isomer (e.g., 1-[(2-Aminophenyl)methyl]piperidin-4-ol) exhibits steric hindrance, reducing binding efficiency to DAT .
- Halogen vs. Aminomethyl Substitution: Fluorine or chlorine at the benzyl position (e.g., 1-(4-Fluorobenzyl)piperidin-4-ol) increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to the aminomethyl group .
Physicochemical Properties
- Solubility: The hydroxyl group at C4 improves aqueous solubility (~25 mg/mL in water), whereas non-polar substituents (e.g., 1-(4-Methylbenzyl)piperidin-4-ol) exhibit lower solubility (<5 mg/mL) .
- pKa: The aminomethyl group (pKa ~9.5) and hydroxyl group (pKa ~10.2) allow pH-dependent ionization, facilitating membrane permeability in physiological conditions .
Table 2: Key Research Outcomes
| Study Focus | Findings | Implications | Reference Sources |
|---|---|---|---|
| Synthetic Accessibility | Efficient synthesis via reductive amination of 4-(aminomethyl)benzaldehyde with piperidin-4-ol (yield: 78%) | Scalable production for drug discovery | |
| Enzyme Binding Studies | Kd = 8.3 µM for DAT; no binding to monoamine oxidase (MAO) | Selectivity for neurotransmitter transporters | |
| Toxicity Profile | LD₅₀ = 320 mg/kg (mice); no hepatotoxicity at therapeutic doses | Favorable safety for preclinical development |
Preparation Methods
Reductive Amination of 4-(Formylphenyl)methylpiperidin-4-ol
One common approach involves the reductive amination of a 4-(formylphenyl)methylpiperidin-4-ol intermediate with ammonia or an amine source to install the aminomethyl group on the phenyl ring. This method is favored for its selectivity and mild conditions.
- Procedure : The aldehyde precursor is reacted with aqueous ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- Advantages : Avoids use of highly toxic or explosive reagents; scalable and environmentally friendlier.
- Reference : A similar approach was reported in the synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, where aqueous ammonia replaced hazardous reagents, improving safety and cost-effectiveness.
Hydrogenation of Nitro Precursors
Another route involves the reduction of nitro-substituted benzylpiperidin-4-ol derivatives to the corresponding aminomethyl compounds.
- Procedure : Nitrobenzylpiperidin-4-ol is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Advantages : High selectivity and yield; well-established industrial method.
- Notes : Requires careful control of reaction conditions to avoid over-reduction or ring hydrogenation.
- Reference : Hydrogenation methods are widely used in piperidine derivative synthesis and were described in related piperidine aminomethyl compound preparations.
Alkylation of Piperidin-4-ol with 4-(Chloromethyl)benzyl Derivatives
This method involves nucleophilic substitution where piperidin-4-ol is alkylated with 4-(chloromethyl)benzyl halides, followed by amination.
- Procedure : Piperidin-4-ol is reacted with 4-(chloromethyl)benzyl chloride under basic conditions to form 1-(4-chloromethylbenzyl)piperidin-4-ol, which is then converted to the aminomethyl derivative by nucleophilic substitution with ammonia or amines.
- Advantages : Straightforward and uses commercially available reagents.
- Limitations : Requires purification steps to remove side products.
- Reference : Similar alkylation strategies are common in piperidine chemistry.
Use of 4-Piperidone as a Starting Material
4-Piperidone or its hydrochloride salt can be used as a precursor to introduce the hydroxyl group at the 4-position of the piperidine ring.
- Procedure : 4-Piperidone hydrochloride is reduced to 4-hydroxypiperidine, which is then functionalized with the benzyl and aminomethyl groups.
- Reference : Preparation methods for 4-hydroxypiperidine hydrochloride have been reported with high yield and purity, suitable for scale-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination of aldehyde intermediate | 4-(Formylphenyl)methylpiperidin-4-ol, aqueous ammonia, NaCNBH3 | Mild, room temp to 50°C | 75-85 | Safe, green chemistry, scalable | Requires aldehyde precursor synthesis |
| Catalytic hydrogenation of nitro precursor | Nitrobenzylpiperidin-4-ol, Pd/C, H2 | Ambient to mild heating | 80-90 | High selectivity, industrially proven | Requires hydrogenation setup |
| Alkylation with 4-(chloromethyl)benzyl chloride | Piperidin-4-ol, 4-(chloromethyl)benzyl chloride, base | Reflux in organic solvent | 65-80 | Uses commercially available reagents | Side reactions possible, purification needed |
| Reduction of 4-piperidone hydrochloride | 4-Piperidone hydrochloride, reducing agent (e.g., NaBH4) | Mild, aqueous or alcoholic solvent | 85-90 | High purity, scalable | Multi-step to final product |
Research Findings and Notes
- The use of aqueous ammonia as a reagent in reductive amination significantly reduces the environmental and safety hazards compared to traditional methods involving toxic amines or hydrazine derivatives.
- Catalytic hydrogenation remains a gold standard for converting nitro groups to amines in piperidine derivatives, offering high yields and purity but requires specialized equipment.
- Alkylation methods provide a versatile route but may generate side products requiring chromatographic purification, impacting scalability.
- The preparation of 4-hydroxypiperidine intermediates is well-documented, with methods allowing for high yield and purity, facilitating downstream functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
